![molecular formula C14H16N2O3S B2479750 Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate CAS No. 864860-58-2](/img/structure/B2479750.png)
Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of substituted arylaldehyde, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and 2-naphthol or 6-hydroxy quinoline . The final compounds obtained out of these reactions were checked for anti-repellent activity against Anopheles arabiensis mosquitoes .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions, including nucleophilic substitution, to form a variety of derivatives .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthetic and Medicinal Chemistry Applications
Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate is a compound that showcases versatility in synthetic and medicinal chemistry. Its applications span across various chemical syntheses and drug discovery processes. For instance, Durcik et al. (2020) highlight its role in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives act as new building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule for targeting specific biological activities (Durcik et al., 2020).
Antibiotic Synthesis
Another application is in the synthesis of antibiotics, such as the thiopeptide antibiotic amythiamicin D, which exhibits significant biological properties against MRSA and malaria. Hughes et al. (2005) employed a biosynthesis-inspired hetero-Diels-Alder route, utilizing thiazole building blocks to achieve the total synthesis of this antibiotic (Hughes et al., 2005).
Cystic Fibrosis Therapy
In the realm of therapeutic applications, Yu et al. (2008) discuss the use of bithiazole analogues, including this compound derivatives, as correctors for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds have shown promising results in improving the function of this protein, highlighting the compound's potential in cystic fibrosis therapy (Yu et al., 2008).
Alzheimer's Disease Research
Furthermore, the compound's derivatives have been explored for their potential as tracers for detecting β-amyloid plaques in Alzheimer's disease. Zheng et al. (2008) synthesized fluorinated derivatives to develop PET tracers, indicating the compound's utility in neurodegenerative disease research (Zheng et al., 2008).
Cancer and Infectious Disease Treatment
Additionally, thiazolides, including derivatives of this compound, have shown promise in inducing cell death in colon carcinoma cell lines and have potent antimicrobial activities. This dual functionality highlights their potential in both cancer treatment and the fight against infectious diseases (Brockmann et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-14(2,3)12(18)16-13-15-9-6-5-8(11(17)19-4)7-10(9)20-13/h5-7H,1-4H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDGLINFNOBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.